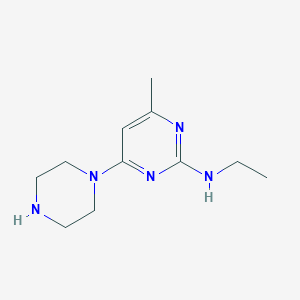

N-ethyl-4-methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Overview

Description

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . They are often used in the development of new therapies .

Synthesis Analysis

The synthesis of similar compounds often involves a nucleophilic substitution reaction . For example, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Dual-action Hypoglycemic Agents

A study identified novel derivatives of N-(pyrimidin-4-yl)thiazol-2-amine, which showed potent dual-acting hypoglycemic activity by activating glucokinase (GK) and PPARγ. These compounds demonstrated significant efficacy in lowering glucose levels in mice after oral glucose loading, highlighting their potential in managing blood sugar levels (Huihui Song et al., 2011).

Anticancer Activity

Another research focused on the synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Certain derivatives showed promising antiproliferative effects, indicating potential applications in cancer treatment (L. Mallesha et al., 2012).

Antihypertensive Agents

A series of 1,2,4-triazolol[1,5-alpha]pyrimidines, with modifications including piperazine moieties, were synthesized and showed promising antihypertensive activity in both in vitro and in vivo studies. This suggests their potential use in developing treatments for high blood pressure (S. M. Bayomi et al., 1999).

Antimicrobial Agents

Research on novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives showed potent in vitro antimicrobial activity against standard strains of Gram-positive and Gram-negative bacteria. This indicates their potential as antimicrobial agents (B. Krishnamurthy et al., 2011).

Tyrosine Kinase Inhibitors

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor containing a piperazinyl pyrimidinyl moiety, is under clinical trials for treating chronic myelogenous leukemia. This research underscores the therapeutic potential of such compounds in targeting cancerous cells (Aishen Gong et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that molecules of this class can form n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms . These interactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Similar compounds have been shown to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Similar compounds have been shown to have significant activity against various diseases , suggesting that this compound may also have potent biological effects.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-ethyl-4-methyl-6-piperazin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N5/c1-3-13-11-14-9(2)8-10(15-11)16-6-4-12-5-7-16/h8,12H,3-7H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVAGXSLOHDABKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=CC(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)

![3,3-Dimethoxy-1-[5-methoxy-1,4-bis(phenylmethoxy)phenyl]-2-[4-(phenylmethoxy)phenyl]-1-propanone](/img/structure/B1469813.png)

![[1-(6-Phenylpyrimidin-4-yl)cyclopropyl]methanamine](/img/structure/B1469817.png)

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1469820.png)

![Methyl 2-[3-(aminomethyl)piperidin-1-yl]acetate dihydrochloride](/img/structure/B1469821.png)

![N-(2-fluorophenyl)-2-[(prop-2-yn-1-yl)amino]acetamide hydrochloride](/img/structure/B1469822.png)